molecular formula C13H16N2 B11811936 3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine

3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine

Cat. No.: B11811936
M. Wt: 200.28 g/mol
InChI Key: DGXICWUQNGVJSM-UHFFFAOYSA-N
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Description

3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine is a heterocyclic compound featuring a pyridine ring linked via a methylene bridge to a 2,3,5-trimethylpyrrole moiety. Applications of such compounds span pharmaceuticals, agrochemicals, and materials science, though specific data for this derivative remain undiscussed in the evidence.

Properties

Molecular Formula

C13H16N2

Molecular Weight

200.28 g/mol

IUPAC Name

3-[(2,3,5-trimethylpyrrol-1-yl)methyl]pyridine

InChI

InChI=1S/C13H16N2/c1-10-7-11(2)15(12(10)3)9-13-5-4-6-14-8-13/h4-8H,9H2,1-3H3

InChI Key

DGXICWUQNGVJSM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(N1CC2=CN=CC=C2)C)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine typically involves the reaction of 2,3,5-trimethylpyrrole with a suitable pyridine derivative under specific conditions. One common method involves the use of a Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine or pyrrole ring can be functionalized with different substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Various nucleophiles such as halides, amines, and alcohols

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce reduced pyridine derivatives.

Scientific Research Applications

3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize 3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine, key structural and functional analogs are compared below:

Table 1: Comparative Analysis of Pyridine-Based Derivatives

Compound Name Core Structure Substituents/Modifications Synthesis Highlights Key Spectral Data (1H NMR) Biological/Functional Activity
3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine Pyridine + methylpyrrole 2,3,5-Trimethylpyrrole, methylene bridge Likely alkylation (NaH/MeI, THF) Expected: Pyridine H (δ 8.5–7.5), pyrrole CH3 (δ 2.0–2.5) Not reported in evidence
5-(3,4-Dimethoxyphenyl)-3-(pyridin-3-ylethynyl)-1H-pyrrolo[2,3-b]pyridine (21b) Pyrrolo[2,3-b]pyridine 3,4-Dimethoxyphenyl, pyridinyl ethynyl Suzuki coupling, Sonogashira reaction Aromatic H: δ 8.89–7.22 (DMSO-d6) SAR study for kinase inhibition
N-(5-Phenyl-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide (8a) Pyrrolo[2,3-b]pyridine Phenyl, nicotinamide Nitro reduction, acylation NH: δ 11.62, 10.58; aromatic H: δ 9.19–7.38 Anticancer candidate (purity 99%)
1-[(6-Chloro-3-pyridyl)methyl]-5-ethoxy-8-nitro-hexahydroimidazo[1,2-a]pyridine Hexahydroimidazo-pyridine 6-Chloropyridyl, ethoxy, nitro Multi-step alkylation/cyclization N/A (X-ray diffraction reported) Insecticidal activity

Key Observations :

Structural Diversity :

  • The target compound’s trimethylpyrrole group distinguishes it from pyrrolo[2,3-b]pyridines (e.g., 21b , 8a ), which feature fused pyrrole-pyridine systems. Its lipophilicity likely exceeds that of nitro- or ethynyl-substituted analogs due to methyl groups .
  • Compared to the insecticidal hexahydroimidazo-pyridine derivative , the target compound lacks a bicyclic framework but shares pyridine-based modularity.

Synthetic Strategies: Alkylation (e.g., NaH/MeI in THF) is a plausible route for introducing the methylpyrrole moiety, whereas Suzuki couplings dominate pyrrolo[2,3-b]pyridine syntheses . The absence of nitro or amino groups in the target compound simplifies purification compared to intermediates in , which require rapid handling due to instability .

Physicochemical Properties :

  • 21b and 8a exhibit broad aromatic proton signals (δ 7–9 ppm), while the target compound’s pyridine and pyrrole protons may resonate similarly. Methyl groups (δ ~2.0–2.5 ppm) would dominate its aliphatic region.
  • The 3,4-dimethoxyphenyl group in 21b enhances solubility in polar solvents (e.g., dioxane/water mixtures), whereas the target compound’s trimethylpyrrole may favor organic phases.

The target compound’s activity remains unexplored but could align with these domains given structural parallels.

Research Implications and Limitations

  • Gaps in Data : Direct spectral or biological data for 3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine are absent in the evidence; comparisons rely on structural analogs.
  • Substituent Effects : Methyl groups may enhance membrane permeability but reduce water solubility, a trade-off critical for drug design.
  • Future Directions : Functionalization of the pyridine ring (e.g., introducing halogens or ethynyl groups) could expand applications in catalysis or materials science, as seen in MOF synthesis.

Biological Activity

3-((2,3,5-Trimethyl-1H-pyrrol-1-yl)methyl)pyridine is a compound characterized by its unique structural features combining a pyridine ring and a pyrrole moiety. This dual-ring structure enhances its potential biological activity, making it a subject of interest in pharmacological research. The presence of the trimethyl substitution on the pyrrole ring is believed to significantly influence its reactivity and interactions with biological targets.

The structural formula of 3-((2,3,5-trimethyl-1H-pyrrol-1-yl)methyl)pyridine can be represented as follows:

  • Molecular Formula : C_{12}H_{14}N_{2}
  • Molecular Weight : 186.25 g/mol
  • CAS Number : 1242813-31-5

Table 1: Comparison with Related Compounds

Compound NameStructureUnique Features
2,3-DimethylpyrroleStructureLacks the pyridine moiety; simpler structure
2,4-DimethylpyridineStructureDifferent substitution pattern; used in synthesis
Collidine (2,3,5-trimethylpyridine)StructureContains three methyl groups; often a solvent

Pharmacological Effects

Research indicates that compounds featuring both pyridine and pyrrole rings exhibit a variety of biological activities. The specific biological activity of 3-((2,3,5-trimethyl-1H-pyrrol-1-yl)methyl)pyridine is linked to its interactions with various biological targets and pathways. Notable activities include:

  • Antimicrobial Activity : Similar compounds have shown effectiveness against various bacterial strains including Staphylococcus aureus and Escherichia coli .
  • Anti-inflammatory Properties : Studies have highlighted the anti-inflammatory potential of related derivatives, which inhibit pro-inflammatory cytokines in human peripheral blood mononuclear cells (PBMCs) .
  • Antiproliferative Effects : Certain derivatives demonstrate significant inhibition of cell proliferation in cancer models .

The biological activity is primarily attributed to the compound's ability to interact with biological macromolecules such as proteins and nucleic acids. Techniques such as molecular docking and spectroscopic methods are employed to elucidate these interactions.

Study on Antimicrobial Activity

In a study examining the antibacterial properties of structurally similar compounds, it was found that derivatives of pyrrole exhibited significant inhibition against multiple bacterial strains. The methodology involved broth microdilution methods to determine Minimum Inhibitory Concentrations (MICs) for various compounds including those similar to 3-((2,3,5-trimethyl-1H-pyrrol-1-yl)methyl)pyridine .

Anti-inflammatory Activity Assessment

A recent investigation focused on the anti-inflammatory activities of pyrrole derivatives demonstrated that certain compounds could effectively inhibit the production of pro-inflammatory cytokines such as IL-6 and TNF-α in stimulated PBMC cultures. The strongest effects were observed in derivatives closely related to 3-((2,3,5-trimethyl-1H-pyrrol-1-yl)methyl)pyridine .

Synthesis and Interaction Studies

The synthesis of 3-((2,3,5-trimethyl-1H-pyrrol-1-yl)methyl)pyridine can be achieved through various methods that may affect yield and purity based on reaction conditions such as temperature and solvent choice. Interaction studies utilize techniques like:

  • Molecular Docking : To predict binding affinities with target proteins.
  • NMR Spectroscopy : To analyze structural characteristics and confirm purity.

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